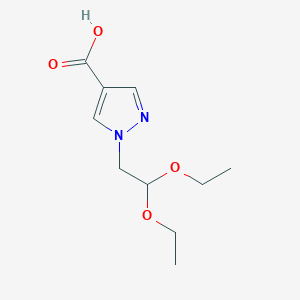

1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,2-Diethoxyethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This compound is characterized by the presence of a pyrazole ring attached to a carboxylic acid group and a 2,2-diethoxyethyl moiety.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with the appropriate pyrazole derivative and a suitable ethoxyethylating agent.

Reaction Conditions: The reaction is usually carried out under reflux conditions with a strong base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of an ethoxyethyl halide (e.g., ethyl bromoacetate) to introduce the diethoxyethyl group.

Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the process.

Types of Reactions:

Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylate salt.

Reduction: The pyrazole ring can undergo reduction reactions under specific conditions.

Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium or potassium hydroxide (NaOH or KOH) in aqueous or alcoholic solutions.

Major Products Formed:

Carboxylate Salt: Formed by the oxidation of the carboxylic acid group.

Reduced Pyrazole: Formed by the reduction of the pyrazole ring.

Substituted Derivatives: Various substituted pyrazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit notable antimicrobial activities. For instance, derivatives of pyrazole-4-carboxylic acid have shown effectiveness against a range of bacterial and fungal strains. The mechanism often involves the inhibition of key metabolic pathways within microbial cells, making them potential candidates for new antimicrobial agents .

Anticancer Potential

Research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cell lines. The ability to selectively target cancer cells while sparing normal cells is a crucial aspect of their therapeutic potential. In particular, studies have highlighted the effectiveness of these compounds against various types of cancer by disrupting cellular signaling pathways involved in proliferation and survival .

Anti-inflammatory Effects

Compounds similar to 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid have been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory responses by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the biosynthesis of prostaglandins that mediate inflammation .

Fungicidal Activity

The compound has been identified as a precursor for synthesizing fungicides that act by inhibiting succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain of fungi. This mode of action makes it effective against various crop pathogens, including those responsible for diseases like late blight in potatoes .

Herbicidal Properties

There is growing interest in exploring the herbicidal potential of pyrazole derivatives. Initial studies suggest that these compounds might inhibit specific enzymes involved in plant growth regulation, thereby offering a new avenue for developing selective herbicides .

Case Studies

Mecanismo De Acción

The mechanism by which 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparación Con Compuestos Similares

Pyrazole-4-carboxylic acid: Similar structure but lacks the diethoxyethyl group.

1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid: Similar but with a single ethoxyethyl group instead of diethoxyethyl.

1-(2,2-diethoxyethyl)-1H-pyrazole-3-carboxylic acid: Similar but with the carboxylic acid group at a different position on the pyrazole ring.

Uniqueness: 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the diethoxyethyl group, which can impart different chemical and physical properties compared to its analogs. This group may enhance the compound's solubility, stability, and reactivity, making it suitable for specific applications.

Actividad Biológica

1-(2,2-Diethoxyethyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Biological Activity Overview

Pyrazoles, including this compound, are recognized for their broad spectrum of biological activities. These compounds have been reported to exhibit:

- Antibacterial Activity : Pyrazoles demonstrate significant antibacterial properties against various pathogens.

- Anticancer Properties : Certain derivatives have shown effectiveness in inhibiting tumor growth in various cancer cell lines.

- Anti-inflammatory Effects : Pyrazole derivatives are known to reduce inflammation and related symptoms.

- Antifungal and Antiviral Activities : Some pyrazole compounds have displayed efficacy against fungal and viral infections.

Table 1: Summary of Biological Activities of Pyrazoles

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and monoamine oxidases (MAO).

- Receptor Binding : Some pyrazoles have been shown to bind to estrogen receptors and other target proteins, modulating cellular responses.

- Oxidative Stress Reduction : The antioxidant properties of certain derivatives help mitigate oxidative damage in cells.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that a series of pyrazole derivatives exhibited significant anti-inflammatory activity by inhibiting the production of TNF-α and IL-6. For instance, compounds synthesized showed up to 85% inhibition compared to standard drugs like dexamethasone at similar concentrations .

Case Study 2: Anticancer Effects

Research on the anticancer properties of pyrazoles indicated that specific derivatives could inhibit the proliferation of breast adenocarcinoma (MCF-7) cells. These compounds displayed potent cytotoxicity, suggesting potential for further development as anticancer agents .

Case Study 3: Antimicrobial Activity

In another study, a novel series of pyrazole derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Several compounds exhibited strong antimicrobial activity, highlighting their potential as therapeutic agents against resistant strains .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, typically starting from hydrazine derivatives followed by acylation processes. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazole ring can significantly enhance biological activity.

Table 2: SAR Insights for Pyrazole Derivatives

Propiedades

IUPAC Name |

1-(2,2-diethoxyethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-3-15-9(16-4-2)7-12-6-8(5-11-12)10(13)14/h5-6,9H,3-4,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGTZXQRQNHNFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=C(C=N1)C(=O)O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.